molecular formula C12H9ClFN B6332879 2-Amino-3-chloro-5-fluorobiphenyl CAS No. 1449008-12-1

2-Amino-3-chloro-5-fluorobiphenyl

Cat. No.: B6332879
CAS No.: 1449008-12-1
M. Wt: 221.66 g/mol
InChI Key: HDOOAZOGZCNCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-5-fluorobiphenyl is an organic compound with the molecular formula C12H9ClFN. It is a derivative of biphenyl, where the biphenyl core is substituted with an amino group at the second position, a chlorine atom at the third position, and a fluorine atom at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-fluorobiphenyl typically involves the following steps:

    Starting Material: The synthesis begins with a biphenyl derivative that has appropriate substituents.

    Nitration: The biphenyl derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-fluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-chloro-5-fluorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobiphenyl involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

    2-Amino-5-fluoro-3,4-dichlorobiphenyl: This compound has similar substituents but differs in the position of the chlorine atoms.

    2-Amino-3,5-dichlorobiphenyl: This compound has two chlorine atoms instead of one chlorine and one fluorine atom.

    2-Amino-3-chlorobiphenyl: This compound lacks the fluorine atom.

Uniqueness: 2-Amino-3-chloro-5-fluorobiphenyl is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in specific positions can influence its reactivity and interactions with other molecules, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-4-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(14)6-10(12(11)15)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOAZOGZCNCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.